![molecular formula C9H9NO3 B2725462 4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 80709-74-6](/img/structure/B2725462.png)

4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

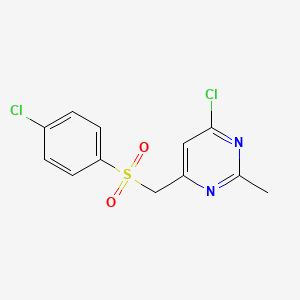

“4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular formula C9H9NO3 . It is a derivative of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid .

Synthesis Analysis

The synthesis of furo[3,2-b]pyrroles has been reviewed in several studies . The Hemetsberger–Knittel protocol is one of the synthetic methods leading to furo[3,2-b]pyrroles. This protocol involves three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C9H9NO3 . The average mass of the molecule is 179.17 Da .Chemical Reactions Analysis

The chemical reactions involving furo[3,2-b]pyrroles are diverse. For instance, the Hemetsberger–Knittel protocol involves a series of reactions including nucleophilic substitution, Knoevenagel condensation, and thermolysis .Scientific Research Applications

Synthesis and Derivative Formation

4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid serves as a precursor in the synthesis of diverse heterocyclic compounds. Research illustrates its utility in forming novel classes of compounds, including thio- and furan-fused heterocycles, through intramolecular cyclization. These processes yield structurally complex molecules like furopyranone, furopyrrolone, and thienopyrrolone derivatives, highlighting its versatility in synthetic organic chemistry (Ergun et al., 2014). Additionally, the compound facilitates the synthesis of diketopyrrolopyrrole (DPP) pigments through Claisen-type acylations, demonstrating its applicability in material science and pigment production (Morton et al., 2005).

Computational and Spectroscopic Studies

This compound derivatives have been subjects of computational and spectroscopic studies, underscoring their potential in electronic and material applications. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, has been extensively analyzed through FT–IR, NMR, UV–visible spectroscopy, and quantum chemical calculations. These studies provide insights into the electronic structure and reactivity of furan and pyrrole-based systems, potentially guiding the design of novel materials and catalysts (Singh et al., 2014).

Intermediates in Heterocyclic Synthesis

The compound also acts as an intermediate in the formation of complex heterocycles, such as oxaporphyrins and carbaporphyrins, which are significant in the fields of photophysics, photocatalysis, and organic electronics. The synthesis of these macrocyclic compounds involves steps like condensation and cyclization, starting from furo[3,2-b]pyrrole derivatives. These pathways not only enrich the chemistry of porphyrins but also expand the toolkit for designing photoactive materials (Pawlicki & Latos‐Grażyński, 2005).

Antimicrobial Activity

Beyond its utility in synthesis, this compound derivatives have been explored for biological applications, such as antimicrobial activity. Studies have shown that furo[3,2-b]pyrrole derivatives exhibit antibacterial properties against various microorganisms, indicating their potential as lead compounds in the development of new antibiotics. This aligns with the broader search for novel antimicrobial agents amidst rising antibiotic resistance (Zemanov et al., 2017).

properties

IUPAC Name |

4-ethylfuro[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-10-6-3-4-13-8(6)5-7(10)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBYXSDFHASHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C(=O)O)OC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)

![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)

![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)

![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)

![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)

![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)

![3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2725398.png)

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)